molecular formula C23H16O4 B14054494 4-Oxo-2,3-diphenyl-4H-1-benzopyran-7-yl acetate CAS No. 102596-09-8

4-Oxo-2,3-diphenyl-4H-1-benzopyran-7-yl acetate

Cat. No.: B14054494
CAS No.: 102596-09-8
M. Wt: 356.4 g/mol
InChI Key: SKRXUSRYIPPVPB-UHFFFAOYSA-N
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Description

4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate is an organic compound belonging to the chromenone family It is characterized by a chromenone core structure with phenyl groups at positions 2 and 3, and an acetate group at position 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chromenone core, followed by acetylation at position 7 using acetic anhydride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the chromenone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and oxidized compounds .

Scientific Research Applications

4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The acetate group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

  • 4-Oxo-3-phenyl-4H-chromen-7-yl acetate
  • 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 6-Ethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate

Uniqueness: 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate is unique due to the presence of two phenyl groups at positions 2 and 3, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chromenone derivatives and contributes to its specific properties and applications .

Properties

CAS No.

102596-09-8

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

(4-oxo-2,3-diphenylchromen-7-yl) acetate

InChI

InChI=1S/C23H16O4/c1-15(24)26-18-12-13-19-20(14-18)27-23(17-10-6-3-7-11-17)21(22(19)25)16-8-4-2-5-9-16/h2-14H,1H3

InChI Key

SKRXUSRYIPPVPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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